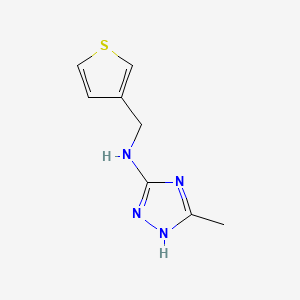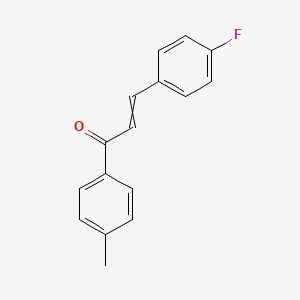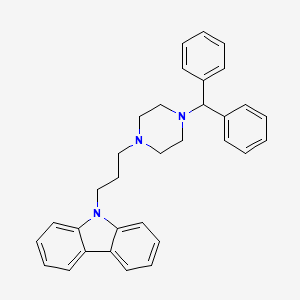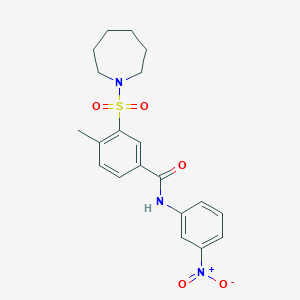![molecular formula C18H16N4O4S B15154246 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide is a complex organic compound that features a benzimidazole moiety, a nitrophenyl group, and a propanamide backbone. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
准备方法
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core Industrial production methods may involve multi-step synthesis with purification processes to ensure high yield and purity .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and nitrophenyl sites.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds include other benzimidazole derivatives such as:
- 2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(4-nitrophenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical and biological properties.
属性
分子式 |
C18H16N4O4S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H16N4O4S/c1-11(17(24)19-13-7-9-14(10-8-13)22(25)26)27-18-20-15-5-3-4-6-16(15)21(18)12(2)23/h3-11H,1-2H3,(H,19,24) |
InChI 键 |
HCQUASXMRPXUDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15154165.png)
methanone](/img/structure/B15154171.png)


![2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B15154199.png)

![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![6-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]hexan-1-ol](/img/structure/B15154226.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)
